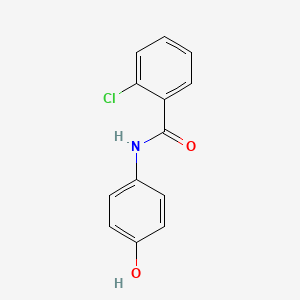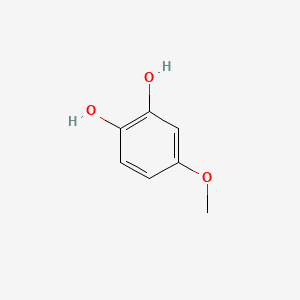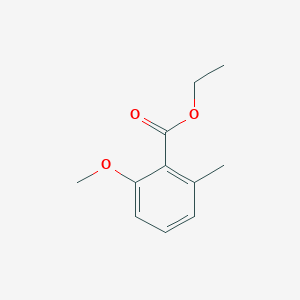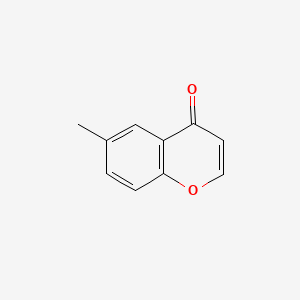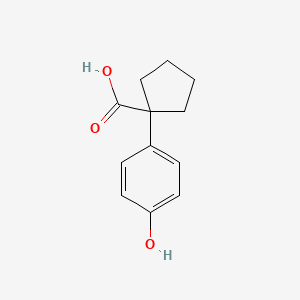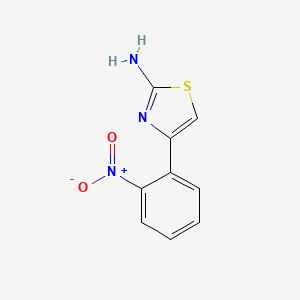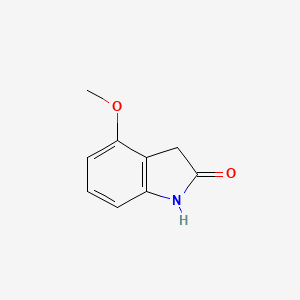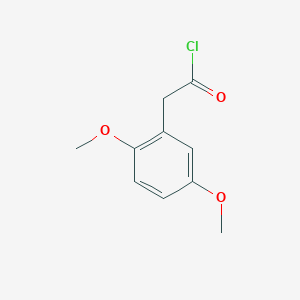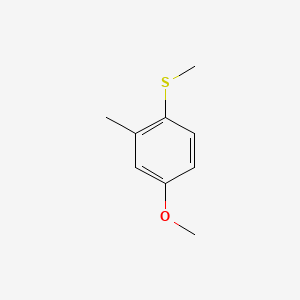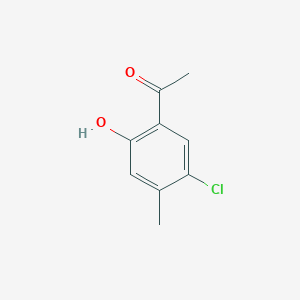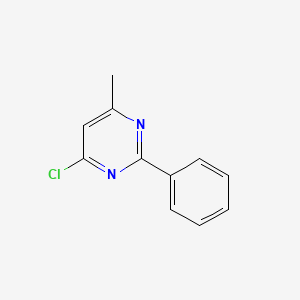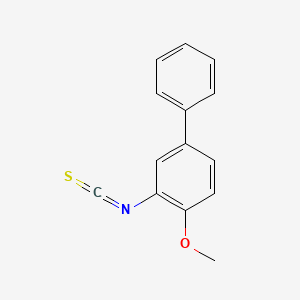
(2-Methoxy-5-phenyl)phenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-5-phenyl)phenyl isothiocyanate: is an organic compound with the molecular formula C14H11NOS and a molecular weight of 241.31 g/mol . It is also known by its IUPAC name 3-isothiocyanato-4-methoxy-1,1’-biphenyl . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a biphenyl structure with a methoxy group (-OCH3) at the 2-position .
Mechanism of Action
Target of Action
Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and cellular structures . .
Mode of Action
Phenyl isothiocyanate, a related compound, is known to be a good electrophilic reagent due to the fact that the electrons of the group (N=C=S) could be spread over the benzene, and it is highly reactive with various amines
Biochemical Pathways
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Action Environment
It is known that the synthesis of isothiocyanates can be carried out under the protection of nitrogen and mild conditions . This suggests that the compound might be sensitive to certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Amines and Phenyl Isothiocyanate: A novel method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in dimethylbenzene as a solvent under nitrogen protection.
From Primary Amines and Carbon Disulfide: A two-step, one-pot reaction where primary amines or their salts react with carbon disulfide to form intermediate dithiocarbamates, which are then converted to isothiocyanates using T3P (propane phosphonic acid anhydride) as a desulfurating agent.
Industrial Production Methods: Industrial production methods for isothiocyanates often involve the use of thiophosgene or its safer alternatives like thiocarbonyldiimidazole, di-2-pyridyl thiocarbonate, and thiocarbonylditriazole . These methods are designed to minimize toxicity and improve safety during production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Methoxy-5-phenyl)phenyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group reacts with nucleophiles to form thiourea derivatives.
Addition Reactions: The compound can participate in addition reactions with amines to form thiourea compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with isothiocyanates.
Solvents: Dimethylbenzene, dichloromethane, and other organic solvents are typically used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Isocyanates: Formed under specific conditions involving rearrangement reactions.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Used as building blocks in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology and Medicine:
Antimicrobial and Anticancer Properties: Isothiocyanates exhibit significant biological activities, including antimicrobial and anticancer properties.
Bioconjugation: Used in bioconjugate chemistry due to their reactivity with amines and proteins.
Industry:
Agrochemicals: Utilized as defense chemicals in plants and as agrochemicals.
Fluorescent Labels: Employed in biological assays as fluorescent labels.
Comparison with Similar Compounds
2-Methoxyphenyl isothiocyanate: Similar structure but lacks the phenyl group at the 5-position.
2-Methoxy-5-methylphenyl isothiocyanate: Similar structure but has a methyl group instead of a phenyl group at the 5-position.
Uniqueness:
Properties
IUPAC Name |
2-isothiocyanato-1-methoxy-4-phenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-16-14-8-7-12(9-13(14)15-10-17)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRMLJYZKZTEFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347092 |
Source


|
| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-68-4 |
Source


|
| Record name | 3-Isothiocyanato-4-methoxy-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

